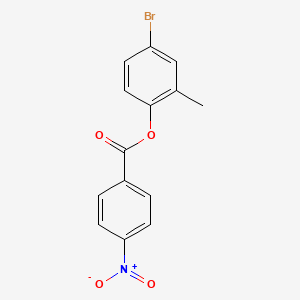

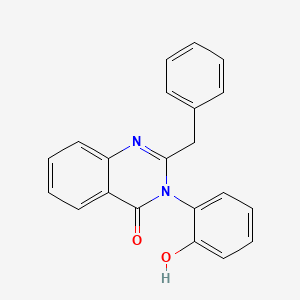

![molecular formula C17H18N2O4S B5597031 methyl 4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethoxy]benzoate](/img/structure/B5597031.png)

methyl 4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethoxy]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzothiazolylamino compounds involves various strategies, including the reaction of 2-amino benzothiazoles with chloroethoxy derivatives in dry pyridine, highlighting the versatility in synthesizing benzothiazole derivatives with potential for diverse applications (Gawai, Das, & Nemade, 2019).

Molecular Structure Analysis

Molecular structure determination of similar compounds is typically achieved through spectral studies, including IR, ESI-MS, and NMR techniques. These methods confirm the expected structural features of benzothiazolylamino derivatives, providing insight into the molecular conformation and electronic properties critical for their chemical behavior and potential functionalities (Al-Hourani, Al-Sghair, 2013).

Chemical Reactions and Properties

Compounds containing the benzothiazolylamino motif participate in a range of chemical reactions, demonstrating their versatility as intermediates in organic synthesis. For example, they can be involved in the formation of fused pyranones and other heterocyclic systems, showcasing their utility in constructing complex molecular architectures (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Physical Properties Analysis

The physical properties of methyl 4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethoxy]benzoate and similar compounds, such as solubility, melting point, and crystallinity, are essential for understanding their behavior in different environments and applications. While specific data on this compound was not found, closely related benzothiazole derivatives are known for their varied solubility in organic solvents, which can be tailored through functionalization (Popovski, Mladenovska, & Panovska, 2010).

Chemical Properties Analysis

The chemical properties of benzothiazolylamino derivatives, including reactivity, stability, and electronic characteristics, are influenced by their molecular structure. The presence of the benzothiazole ring imparts certain electronic properties, such as potential for electron donation or withdrawal, affecting their chemical reactivity and interaction with various substrates and reagents (Yadav, Vagh, & Jeong, 2020).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

This compound has been instrumental in the synthesis of heterocyclic systems, showcasing its versatility in organic synthesis. For instance, Lovro Selič, S. Grdadolnik, and B. Stanovnik (1997) detailed its application in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds, demonstrating its utility in generating complex molecular structures with potential pharmacological applications Selič, Grdadolnik, & Stanovnik, 1997.

Liquid Crystals and Photoluminescent Properties

The compound's derivatives have found applications in the design of liquid crystals and photoluminescent materials. Jie Han, Fu-Li Wang, Feng-Yan Zhang, and Li-rong Zhu (2010) synthesized 1,3,4-oxadiazole derivatives that displayed cholesteric and nematic mesophases, indicating its potential in the development of advanced materials with unique optical and electronic properties Han, Wang, Zhang, & Zhu, 2010.

Crystal Structure Analysis

Its utility extends to crystallography, where it aids in understanding molecular and crystal structures. For example, Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, and Xiao-qiang Sun (2015) reported on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, showcasing the importance of such compounds in elucidating the structural details of more complex molecules Li, Liu, Zhu, Chen, & Sun, 2015.

Aldose Reductase Inhibitors

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential as aldose reductase inhibitors, which are significant for managing diabetic complications. A. Saeed, Yildiz Tehseen, H. Rafique, N. Furtmann, J. Bajorath, U. Flörke, and J. Iqbal (2014) synthesized and evaluated oxothiazolidine benzoate and acetate derivatives, highlighting the compound's relevance in drug discovery and development Saeed, Tehseen, Rafique, Furtmann, Bajorath, Flörke, & Iqbal, 2014.

Propriétés

IUPAC Name |

methyl 4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-22-16(21)11-6-8-12(9-7-11)23-10-15(20)19-17-18-13-4-2-3-5-14(13)24-17/h6-9H,2-5,10H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRVALZWBDMVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)

![4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)

![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)

![N-{(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5597001.png)

![({5-[1-(cyclohexylacetyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5597008.png)

![1-(2-aminoethyl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597012.png)

![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-N-isopropylisonicotinamide](/img/structure/B5597021.png)

![N-(5-methyl-3-isoxazolyl)-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5597024.png)

![N-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5597033.png)